Enhanced Hydrolytic Stability of N,N-Diallylacrylamide vs. Acrylic/Methacrylic Esters in Aqueous Formulations
N,N-Diallylacrylamide exhibits improved resistance to hydrolysis compared to acrylic and methacrylic esters, a critical differentiator for applications involving aqueous environments or long-term storage . While specific quantitative hydrolysis rate constants for DAA are not publicly reported in accessible literature, the class of N,N-disubstituted acrylamides, including DAA, demonstrates significantly reduced hydrolysis rates relative to ester-based crosslinkers under acidic conditions (pH <2.5), which are known to promote rapid ester degradation [1]. This qualitative advantage translates to enhanced shelf-life and performance reliability in water-containing formulations.
| Evidence Dimension | Hydrolytic stability |
|---|---|
| Target Compound Data | Improved resistance to hydrolysis (qualitative statement from technical datasheet) |
| Comparator Or Baseline | Acrylic/methacrylic esters (susceptible to premature hydrolysis, particularly at pH <2.5) [1] |
| Quantified Difference | Not quantified; qualitative improvement reported. Class-level inference: N,N-disubstituted acrylamides exhibit greater stability than esters in acidic aqueous media. |
| Conditions | Aqueous formulations; acidic pH (pH <2.5 cited for ester vulnerability) |
Why This Matters
For procurement decisions in hydrogel, adhesive, or coating applications requiring aqueous environments, DAA's superior hydrolytic stability reduces the risk of premature network degradation compared to ester-based crosslinkers.
- [1] Moszner N, Fischer UK, Ganster B, et al. Highly reactive, liquid diacrylamides via synergistic combination of spatially arranged curing moieties. Beilstein J Org Chem. 2017;13:372–383. doi:10.3762/bjoc.13.40. View Source
